Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate
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Overview
Description
Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its tert-butyl ester group and a carbamoyloxy functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate typically involves the following steps:
Formation of the Carbamoyloxy Intermediate: This step involves the reaction of tert-butyl acetate with a suitable carbamoyl chloride under basic conditions to form the carbamoyloxy intermediate.
Amination: The intermediate is then reacted with 4-amino-4-iminobutylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamoyloxy derivatives.
Scientific Research Applications
Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activities. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-amino-ethyl)-benzoate
Uniqueness
Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C11H21N3O4 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)18-9(15)7-17-10(16)14-6-4-5-8(12)13/h4-7H2,1-3H3,(H3,12,13)(H,14,16) |
InChI Key |
WRBFVASWKKUSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)NCCCC(=N)N |
Origin of Product |
United States |
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